molecular formula C10H9BrN2O2 B6315174 Methyl 2-(6-bromo-2H-indazol-2-yl)acetate CAS No. 1816253-24-3

Methyl 2-(6-bromo-2H-indazol-2-yl)acetate

Cat. No.: B6315174
CAS No.: 1816253-24-3
M. Wt: 269.09 g/mol
InChI Key: YNODRMIAJITGQB-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocyclic Systems in Pharmaceutical Discovery

Nitrogen-containing heterocyclic compounds are fundamental structural units in the field of drug discovery and development. mdpi.comwisdomlib.org These cyclic organic molecules, which incorporate at least one nitrogen atom within their ring structure, are prevalent in a vast array of biologically active compounds, including many natural products like alkaloids, vitamins, and hormones. mdpi.comrsc.orgnih.gov An analysis of FDA-approved pharmaceuticals reveals that approximately 60% of unique small-molecule drugs feature a nitrogen-containing heterocycle, underscoring their importance in medicinal chemistry. rsc.org

The prevalence of these structures in pharmaceuticals can be attributed to several key factors. The presence of nitrogen atoms can influence a molecule's physicochemical properties, such as polarity, solubility, and hydrogen bonding capacity, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles. rroij.com Furthermore, nitrogen heterocycles can mimic the structures of endogenous metabolites and interact with biological targets like enzymes and receptors through specific binding interactions, such as hydrogen bonds. mdpi.comnih.govrroij.com This ability to be fine-tuned for target specificity makes them invaluable scaffolds for designing novel therapeutic agents to treat a wide range of diseases, including cancer, infections, and inflammatory conditions. mdpi.comrsc.org

The Indazole Nucleus: Distinctive Structural Features and Tautomeric Considerations (1H- and 2H-Indazoles)

The indazole, or benzopyrazole, is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. chemicalbook.comwikipedia.orgresearchgate.net This scaffold is of significant interest in medicinal chemistry due to its unique structural and chemical properties. researchgate.net

A crucial characteristic of the indazole nucleus is its existence in different tautomeric forms, primarily 1H-indazole and 2H-indazole. nih.govnih.govaustinpublishinggroup.com This annular tautomerism relates to the position of the hydrogen atom on one of the two nitrogen atoms in the pyrazole ring.

1H-Indazole: This tautomer, often referred to as the benzenoid form, is generally the more thermodynamically stable of the two. chemicalbook.comnih.govnih.gov Theoretical calculations and experimental studies have shown that the 1H-tautomer is energetically favored over the 2H-form in the gas phase, in solution, and in the solid state. chemicalbook.comnih.govnih.gov

2H-Indazole: Known as the quinonoid form, this tautomer is less stable than its 1H counterpart. nih.govresearchgate.net Despite being less thermodynamically stable, 2H-indazole derivatives are kinetically favored in certain reactions and are significant in their own right, as both tautomeric forms are important for drug development. researchgate.netnih.gov The identity of the indazole tautomer can significantly influence the biological properties of the resulting derivative. researchgate.net

The reactivity of the indazole ring allows for substitution at various positions, enabling the creation of a diverse library of derivatives with distinct pharmacological profiles. researchgate.netnih.gov

Overview of Established Biological and Pharmacological Relevance of Indazole Derivatives

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. researchgate.netresearchgate.net Consequently, indazole derivatives have been shown to possess a wide spectrum of biological and pharmacological activities. nih.govnih.govresearchgate.net

Numerous indazole-containing compounds have been developed and investigated for various therapeutic applications, including:

Anticancer Activity: This is one of the most extensively studied areas for indazole derivatives. rsc.orgrsc.orgresearchgate.net Several approved anticancer drugs, such as Pazopanib and Axitinib, are kinase inhibitors that feature the indazole core. rsc.orgnih.govpnrjournal.com These compounds often target specific signaling pathways involved in tumor growth and proliferation. rsc.orgrsc.org

Anti-inflammatory Effects: Indazole derivatives have demonstrated significant anti-inflammatory properties. nih.govnih.gov Benzydamine is a well-known example of an indazole-based non-steroidal anti-inflammatory drug (NSAID) with analgesic properties. wikipedia.orgnih.gov

Antimicrobial Activity: Researchers have explored indazoles for their potential against various pathogens, including bacteria, fungi, and protozoa. nih.govresearchgate.netnih.gov Some derivatives have shown potent activity against strains like Giardia intestinalis and Candida albicans. nih.gov

Central Nervous System (CNS) Applications: The indazole structure is present in drugs targeting the CNS. Granisetron, a 5-HT3 receptor antagonist, is used as an antiemetic, particularly to control nausea and vomiting caused by chemotherapy. nih.govpnrjournal.com Other derivatives have been investigated for neuroprotective and antipsychotic effects. nih.govresearchgate.net

Other Therapeutic Areas: The versatility of the indazole scaffold has led to its investigation in a multitude of other disease contexts, including anti-HIV, antiarrhythmic, and antihypertensive applications. nih.govnih.govnih.gov

Positioning of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate within the Broader Landscape of Indazole Research

This compound is a specific derivative belonging to the 2H-indazole class. Its structure is characterized by a bromine atom at the 6-position of the indazole ring and a methyl acetate (B1210297) group attached to the nitrogen at the 2-position (N-2).

While extensive biological studies specifically on this compound are not widely documented in publicly available literature, its chemical structure allows for its positioning as a potentially valuable intermediate or building block in medicinal chemistry. The synthesis of related 2H-indazole derivatives often involves the reaction of a substituted indazole with an appropriate alkylating agent, such as ethyl bromoacetate (B1195939), in the presence of a base. researchgate.net For instance, the synthesis of ethyl 2-(6-nitro-2H-indazol-2-yl)acetate has been achieved by reacting 6-nitroindazole (B21905) with ethyl bromoacetate. researchgate.net Similarly, syntheses of various 2H-indazoles have been developed using methods like copper-catalyzed three-component reactions. organic-chemistry.org

The structural components of this compound suggest several avenues for its potential application:

The 2H-indazole core is a recognized pharmacophore. The N-2 substitution pattern is a key feature in various biologically active compounds.

The bromo substituent at the 6-position serves as a versatile chemical handle. It can be utilized in cross-coupling reactions, such as the Suzuki coupling, to introduce a wide variety of other functional groups, thereby enabling the synthesis of a diverse library of novel compounds for biological screening. rsc.org

The methyl acetate side chain can be hydrolyzed to the corresponding carboxylic acid, 2-(6-bromo-2H-indazol-2-yl)acetic acid. nih.gov This carboxylic acid functional group provides a point for further chemical modification, such as amide bond formation, to link the indazole scaffold to other molecular fragments.

Given the established importance of halogenated indazoles and N-2 substituted derivatives in drug discovery, this compound represents a promising starting material for the synthesis of new chemical entities with potential therapeutic value, particularly in the development of kinase inhibitors or other targeted therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(6-bromoindazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-15-10(14)6-13-5-7-2-3-8(11)4-9(7)12-13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNODRMIAJITGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C2C=CC(=CC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological and Pharmacological Investigations of Methyl 2 6 Bromo 2h Indazol 2 Yl Acetate and Indazole Analogues

Exploration of Diverse Biological Activities within Indazole Derivatives

The bicyclic system of the indazole ring has been a fertile ground for the development of compounds with a wide spectrum of biological effects, including antineoplastic, antimicrobial, and anti-inflammatory actions. nih.govnih.govnih.gov

Antineoplastic and Antiproliferative Efficacy in Cellular Models

Indazole derivatives have demonstrated significant potential as anticancer agents, with several compounds approved for clinical use, such as Pazopanib and Axitinib. nih.gov Research has identified numerous analogues with potent growth-inhibitory and pro-apoptotic effects in various cancer cell models.

One study reported a series of indazole derivatives where compound 2f showed potent antiproliferative activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 μM. acs.orgresearchgate.net In the 4T1 breast cancer cell line, compound 2f not only inhibited proliferation and colony formation but also induced apoptosis. acs.orgresearchgate.net This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. acs.orgresearchgate.net Furthermore, treatment with 2f disrupted cancer cell migration and invasion. acs.orgresearchgate.net

Another series of 3-amino-1H-indazole derivatives was synthesized and evaluated for antiproliferative activity against five human cancer cell lines. ambeed.com Compound W24 emerged as a broad-spectrum agent, exhibiting IC₅₀ values from 0.43 to 3.88 μM. ambeed.com Mechanistic studies in HGC-27 gastric cancer cells revealed that W24 inhibits DNA synthesis, induces G₂/M phase cell cycle arrest, and triggers apoptosis. ambeed.com Similarly, novel polysubstituted indazoles have shown interesting antiproliferative activity against A2780 and A549 cancer cell lines, with IC₅₀ values as low as 0.64 µM. nih.gov Some of these compounds were found to arrest the cell cycle in the S or G2/M phase, suggesting they may act as antimetabolites or inhibitors of enzymes involved in DNA synthesis or microtubule function. nih.gov

Antimicrobial and Anti-infective Spectrum Analysis

The indazole scaffold is present in compounds with a broad spectrum of antimicrobial activity. nih.gov Research has focused on developing these derivatives as novel agents against bacteria, protozoa, and fungi, addressing the challenge of growing drug resistance.

A series of 2H-indazole derivatives were designed as dual antimicrobial and anti-inflammatory agents. nih.govresearchgate.net These compounds were tested against various intestinal and vaginal pathogens. nih.govresearchgate.net Notably, they showed potent antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in many cases proving more potent than the reference drug metronidazole (B1676534). researchgate.net For instance, compound 18 from this series was 12.8 times more active than metronidazole against G. intestinalis. researchgate.net

In the antibacterial domain, indazole derivatives have been identified as a novel class of DNA Gyrase B (GyrB) inhibitors, which is a clinically validated target. researchgate.net This mechanism provides an opportunity to combat resistant bacterial strains. These inhibitors demonstrated excellent activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and Enterococcus faecium. researchgate.net Other studies have confirmed the activity of N-methyl-3-aryl indazoles against various bacterial strains like Xanthomonas campestris and Bacillus megaterium. nih.gov

Modulation of Inflammatory Pathways

Certain indazole derivatives function as potent modulators of inflammatory processes. nih.gov The established anti-inflammatory drugs Bendazac and Benzydamine are based on the 1H-indazole scaffold. nih.gov

Studies have shown that indazoles can significantly inhibit carrageenan-induced paw edema in rats, a classic model of acute inflammation. uni-saarland.de The mechanism underlying this effect involves the inhibition of key inflammatory mediators. uni-saarland.de Specifically, these compounds have been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme in a concentration-dependent manner. nih.govresearchgate.netuni-saarland.de Beyond COX-2, indazole derivatives can also suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), further contributing to their anti-inflammatory profile. uni-saarland.de Some 2H-indazole derivatives have been specifically developed as dual antimicrobial and anti-inflammatory agents, targeting both the infectious agent and the associated inflammatory response. nih.govresearchgate.net

Other Pharmacological Modalities (e.g., anti-HIV, antiarrhythmic, antifungal, herbicidal)

The structural versatility of the indazole nucleus has led to its exploration in a wide range of other pharmacological areas. nih.govnih.gov Indazole derivatives have been reported to possess anti-HIV, antiarrhythmic, and antifungal properties. nih.govnih.govresearchgate.net

For example, 2,3-diphenyl-2H-indazole derivatives have demonstrated in vitro growth inhibition against the fungal pathogens Candida albicans and Candida glabrata. researchgate.net The development of indazole analogues as antifungal agents is an active area of research, with some derivatives being designed as analogues of existing drugs like fluconazole. nih.govresearchgate.net While less common, the broad bioactivity of this heterocyclic system suggests potential applications in areas like agrochemistry, including as herbicides. rsc.org

Molecular Mechanisms of Action and Target Identification

The pharmacological effects of indazole derivatives are rooted in their ability to interact with and modulate the activity of specific biological macromolecules, particularly enzymes.

Enzyme Inhibition Profiles (e.g., Kinases like TTK, PLK4, Pim kinases; Nucleosidases like SAH/MTA; IDO1)

Structure-based drug design has successfully identified indazole derivatives as potent inhibitors of a variety of enzymes critical to disease pathogenesis. researchgate.net

Kinase Inhibition: A primary mechanism for the anticancer activity of many indazole compounds is the inhibition of protein kinases. rsc.org

TTK and PLK4: Indazole-based compounds have been developed as potent inhibitors of Tyrosine Threonine Kinase (TTK) and Polo-Like Kinase 4 (PLK4), both of which are involved in cell cycle regulation and are targets for cancer therapy. nih.govnih.gov For example, CFI-400945 is a PLK4 inhibitor containing an indazole moiety that entered clinical trials. researchgate.net A class of N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides was identified as potent TTK inhibitors, with IC₅₀ values in the low nanomolar range. nih.gov

Pim Kinases: 6-Azaindazole derivatives have been optimized to show picomolar biochemical potency against all three Pim kinases, which are implicated in cancer cell survival and proliferation. nih.gov

Other Kinases: The indazole scaffold is central to inhibitors of numerous other kinases, including Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and the PI3K/AKT/mTOR signaling pathway. nih.govambeed.comevitachem.com Pazopanib, for instance, is a multi-kinase inhibitor targeting VEGFR. nih.govmdpi.com

Nucleosidase Inhibition:

SAH/MTA Nucleosidase: A novel series of indazole-containing inhibitors targeting S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase has been developed. acs.orgnih.gov This enzyme is crucial for bacterial metabolism and quorum sensing. acs.orgnih.gov Using a 5-aminoindazole (B92378) core, researchers designed low nanomolar inhibitors with broad-spectrum antimicrobial activity against pathogens like Neisseria meningitidis and Streptococcus pneumoniae. nih.govnih.gov

IDO1 Inhibition:

Indoleamine-2,3-dioxygenase 1 (IDO1): IDO1 is a key enzyme in tumor immune evasion. Indazole derivatives have been developed as IDO1 inhibitors, representing a promising strategy in cancer immunotherapy. mdpi.com

Receptor Interaction and Ligand Binding Studies (e.g., Estrogen Receptor, 5HT-3 Receptor)

The interaction of indazole-based compounds with various receptors is a key area of research for therapeutic development.

Estrogen Receptor (ER): The estrogen receptor, particularly the beta subtype (ERβ), has been identified as a target for indazole derivatives. Certain phenyl-2H-indazole compounds have been synthesized and shown to act as highly selective ligands for ERβ. These analogues can exhibit binding affinities for ERβ comparable to the natural ligand estradiol, with high selectivity over the alpha subtype (ERα) nih.gov. This selectivity is significant as ERβ modulation is being explored for various therapeutic applications. Some in silico studies have also suggested that certain indazole structures have the potential to act as ERα inhibitors mdpi.com.

Serotonin (B10506) Receptor (5-HT3): The 5-HT3 receptor, a ligand-gated ion channel involved in processes like nausea and vomiting, is another target for which indazole derivatives have been developed chemicalbook.com. Indazole-3-carboxamides, for instance, have been evaluated for their antagonist affinity at serotonin receptors. While some of these compounds show high affinity for the 5-HT4 receptor, they may also interact with the 5-HT3 receptor, among others biosynth.com. The development of indazole-based 5-HT3 receptor antagonists continues to be an active area of research epa.gov.

Perturbation of Cellular Signaling Pathways (e.g., ROS-mitochondrial apoptotic pathway, cell cycle progression)

Indazole analogues have been shown to interfere with critical cellular signaling pathways, which is often the basis for their anti-cancer effects.

ROS-Mitochondrial Apoptotic Pathway: A notable mechanism through which some indazole derivatives exert their anti-cancer effects is by inducing apoptosis via the ROS-mitochondrial pathway. For example, the indazole derivative known as 2f was found to increase the levels of reactive oxygen species (ROS) and decrease the mitochondrial membrane potential in 4T1 breast cancer cells nih.govresearchgate.net. This disruption of mitochondrial function is a key step in initiating programmed cell death.

Cell Cycle Progression: The ability to halt the cell cycle is a hallmark of many anti-cancer agents. Certain 1H-indazole-3-amine derivatives have been demonstrated to arrest the cell cycle in the G0/G1 phase in K562 chronic myeloid leukemia cells. This arrest is linked to the modulation of proteins involved in cell cycle control and apoptosis, such as members of the Bcl-2 family and the p53/MDM2 pathway.

In Vitro Cellular Assays for Pharmacological Profiling

A variety of in vitro assays are used to characterize the pharmacological effects of indazole compounds at the cellular level.

Cell Proliferation and Viability Assays (e.g., IC50 determination)

The anti-proliferative activity of indazole derivatives is a primary focus of investigation, commonly quantified by determining the half-maximal inhibitory concentration (IC50). These assays measure the concentration of a compound required to inhibit a biological process, such as cell growth, by 50%.

Studies on various indazole analogues have revealed a wide range of potencies against different human cancer cell lines. For example, one highly potent derivative, compound 2f, exhibited strong growth-inhibiting activity with IC50 values between 0.23 and 1.15 µM across several cancer cell lines, including breast (4T1, MCF-7) and liver (HepG2) cancer cells nih.govresearchgate.net. In contrast, other series, such as curcumin (B1669340) indazole analogues, have shown more moderate cytotoxicity, with IC50 values ranging from 27.20 µM to over 86 µM in cell lines like WiDr (colorectal), MCF-7 (breast), and HeLa (cervical) mdpi.com. Another derivative, compound 6o, showed a promising IC50 value of 5.15 µM against the K562 leukemia cell line, while demonstrating significantly lower toxicity to normal human embryonic kidney cells (HEK-293).

IC50 Values of Selected Indazole Analogues Against Various Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Reference
2f4T1Breast0.23 nih.gov
2fMCF-7Breast0.34 nih.gov
2fHepG2Liver0.80 nih.gov
3b (Curcumin Analogue)WiDrColorectal27.20 mdpi.com
3b (Curcumin Analogue)MCF-7Breast>45.97 mdpi.com
6oK562Leukemia5.15
6oHEK-293Normal Kidney (Control)33.2

Apoptosis Induction and Mechanistic Pathway Analysis

Beyond simply halting proliferation, many indazole compounds are designed to actively induce apoptosis, or programmed cell death, in cancer cells. The mechanisms behind this are often investigated in detail.

Flow cytometry analysis using Annexin V-FITC/PI staining is a common method to quantify apoptosis. Studies have shown that treatment with certain indazole derivatives leads to a dose-dependent increase in the percentage of apoptotic cells nih.gov. For instance, after a 24-hour treatment with compound 2f, the proportion of apoptotic 4T1 cells increased significantly nih.gov. Similarly, compound 6o induced apoptosis in K562 cells, with the total apoptotic rate reaching 37.72% at a concentration of 14 µM.

Mechanistic studies often reveal that this apoptosis is triggered via the intrinsic mitochondrial pathway. This is evidenced by the upregulation of the pro-apoptotic protein Bax and the executioner protein cleaved caspase-3, coupled with the downregulation of the anti-apoptotic protein Bcl-2 nih.govresearchgate.net.

Cell Migration and Invasion Inhibition Studies

The ability of cancer cells to migrate and invade surrounding tissues is crucial for metastasis. Indazole derivatives have been investigated for their potential to inhibit these processes.

Research has demonstrated that treatment with certain indazole analogues can disrupt the migration and invasion of cancer cells in vitro nih.govresearchgate.net. The mechanism for this is often linked to the regulation of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, facilitating cell movement. Specifically, treatment with compound 2f was shown to decrease the levels of MMP9 and increase the levels of its natural inhibitor, TIMP2 (tissue inhibitor of metalloproteinase 2), in 4T1 breast cancer cells nih.govresearchgate.net. This shift in the balance between MMPs and their inhibitors creates an environment less conducive to cell invasion.

Enzyme Activity and Ligand-Binding Assays

The indazole scaffold is a versatile structural motif for designing enzyme inhibitors, a major strategy in modern drug discovery.

Preclinical Efficacy Studies in Relevant Animal Models

Investigations into the in vivo efficacy of indazole analogues have revealed significant therapeutic potential. Although data on Methyl 2-(6-bromo-2H-indazol-2-yl)acetate is not specifically available, studies on other indazole derivatives, such as compound 2f, ABT-869, and Bindarit, offer compelling evidence of their activity in animal models of cancer and inflammatory diseases.

Detailed research findings from a study on a series of indazole derivatives identified compound 2f as a potent anti-cancer agent. nih.govrsc.org In a 4T1 breast cancer tumor model, compound 2f demonstrated the ability to suppress tumor growth. nih.govrsc.org This effect is linked to its in vitro activities, which include the inhibition of cancer cell proliferation, migration, and invasion, as well as the induction of apoptosis. nih.govrsc.org

Another notable indazole derivative, ABT-869, has shown efficacy in multiple preclinical animal models of cancer. researchgate.net As a multitargeted inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor tyrosine kinases, ABT-869 has demonstrated significant tumor growth inhibition. researchgate.net

Furthermore, the indazole derivative Bindarit has been investigated in various animal models of human diseases. It has shown efficacy in ameliorating symptoms in models of adjuvant arthritis, autoimmune encephalitis, breast cancer, lupus nephritis, and severe acute pancreatitis. nih.gov

The preclinical efficacy of these representative indazole analogues is summarized in the tables below.

Table 1: Preclinical Efficacy of Indazole Analogue 2f in a 4T1 Breast Cancer Model

Animal ModelCompoundObserved EfficacyReference
4T1 Tumor Model2fSuppression of tumor growth nih.govrsc.org

Table 2: Preclinical Efficacy of Indazole Analogue ABT-869 in Cancer Models

Animal ModelCompoundObserved EfficacyReference
Multiple Preclinical Animal ModelsABT-869Tumor growth inhibition researchgate.net

Table 3: Preclinical Efficacy of Indazole Analogue Bindarit in Various Disease Models

Animal ModelCompoundObserved EfficacyReference
Adjuvant ArthritisBindaritAmelioration of symptoms nih.gov
Autoimmune EncephalitisBindaritAmelioration of symptoms nih.gov
Breast CancerBindaritAmelioration of symptoms nih.gov
Lupus NephritisBindaritAmelioration of symptoms nih.gov
Severe Acute PancreatitisBindaritAmelioration of symptoms nih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design of Methyl 2 6 Bromo 2h Indazol 2 Yl Acetate Derivatives

Elucidation of Key Pharmacophoric Features of the Indazole Scaffold

The indazole ring system is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to a wide range of biological targets. pnrjournal.com Its pharmacophoric importance stems from several key features.

The bicyclic structure, composed of a fused benzene (B151609) and pyrazole (B372694) ring, provides a rigid scaffold that can position substituents in a well-defined three-dimensional orientation for optimal interaction with a target protein. drugdesign.org The indazole nucleus contains both a hydrogen bond donor (the N-H group in the 1H-tautomer) and hydrogen bond acceptors (the nitrogen atoms), allowing for crucial interactions with amino acid residues in a protein's binding pocket. pharmablock.comnih.gov For instance, in kinase inhibition, the indazole core often forms pivotal hydrogen bonds with the hinge region of the ATP-binding site. pharmablock.comnih.gov

Furthermore, the indazole scaffold serves as an effective bioisostere for other aromatic systems like indole (B1671886) and phenol (B47542). pharmablock.comgoogle.com Compared to an indole, the additional nitrogen atom in the pyrazole ring can act as a hydrogen bond acceptor, potentially improving affinity. pharmablock.com When replacing a phenol group, the indazole bioisostere tends to be less susceptible to phase I and II metabolism, which can improve a compound's pharmacokinetic profile. pharmablock.com The ability of the indazole ring to participate in various non-covalent interactions, including π-π stacking and hydrophobic interactions, further solidifies its role as a versatile pharmacophore in drug design. nih.govmdpi.com

Impact of the 6-Bromo Substituent on Biological Activity and Specificity

The placement of a bromine atom at the C6-position of the indazole ring significantly influences the molecule's physicochemical properties and biological activity. Halogen atoms, particularly bromine, can modulate a compound's lipophilicity, electronic character, and metabolic stability, while also participating in specific, high-affinity interactions. researchgate.net

One of the most critical roles of the bromo substituent is its ability to form halogen bonds. This is a non-covalent interaction where the electropositive region on the surface of the halogen atom (the σ-hole) interacts favorably with a Lewis base, such as a carbonyl oxygen or a nitrogen atom on a biological target. This interaction can enhance binding affinity and contribute to the compound's selectivity.

The presence of the bulky and lipophilic bromine atom can also enhance the compound's ability to penetrate cellular membranes. researchgate.net Moreover, structure-activity relationship studies on various indazole series have demonstrated that substituents at the C6-position are crucial for inhibitory activities. nih.gov For example, in a series of indazole arylsulfonamides developed as CCR4 antagonists, only small groups were tolerated at the C5, C6, or C7 positions, with the C6-substituted analogues being preferred for maintaining potency. acs.org The electronic properties of the bromine atom, being an electron-withdrawing group, can also influence the reactivity and binding potential of the entire indazole scaffold. researchgate.net

Influence of the Acetate (B1210297) Moiety at N2 on Target Engagement and Efficacy

The acetate moiety itself can have several effects:

Modulation of Physicochemical Properties: The ester group can influence solubility and membrane permeability.

Potential for Hydrolysis: The ester is susceptible to hydrolysis by esterase enzymes in vivo. This can be a deliberate prodrug strategy, where the parent molecule is inactive and is converted to an active carboxylic acid metabolite within the body. This can improve oral bioavailability or modify the duration of action.

Direct Interaction with the Target: The carbonyl oxygen of the acetate group can act as a hydrogen bond acceptor, potentially forming a key interaction with the target protein that contributes to binding affinity and efficacy.

Recent studies on N2-substituted indazole derivatives as phosphodiesterase 4 (PDE4) inhibitors highlight the importance of this substitution position for optimizing activity and safety profiles. nih.gov The specific nature of the N2-substituent is often a key focus during lead optimization to fine-tune target engagement.

Structure-Activity Relationships Governing Substituent Effects on the Indazole Ring (e.g., positional effects of electron-donating/withdrawing groups)

The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the bicyclic ring system. SAR studies have consistently shown that modifying the indazole core is a powerful strategy for modulating potency and selectivity. nih.govnih.gov

The electronic properties of substituents play a crucial role. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density of the ring system, affecting its pKa and its ability to participate in hydrogen bonding and other interactions. For example, in the development of indazole-based diarylurea derivatives, SAR analysis indicated that the indazole ring could tolerate various substituents, which played a key role in the antiproliferative activity. nih.gov

The position of the substituent is equally critical. SAR studies on indazole derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) revealed that substituent groups at both the C4 and C6 positions of the 1H-indazole scaffold were crucial for inhibitory activity. nih.gov Similarly, in another study on CCR4 antagonists, methoxy- or hydroxyl-containing groups (EDGs) were found to be the more potent substituents at the C4 position. acs.org

The following table summarizes the general influence of substituent positions based on various studies:

PositionGeneral Tolerance/EffectExample from Research
C3 Tolerates a wide variety of aryl groups; crucial for activity in many kinase inhibitors. nih.govAryl groups at C3 were found to be crucial for the inhibitory activities of certain anticancer agents. nih.gov
C4 Often benefits from electron-donating groups like methoxy (B1213986) or hydroxyl. acs.orgMethoxy- or hydroxyl-containing groups were the more potent indazole C4 substituents for CCR4 antagonists. acs.org
C5 Position for introducing groups to modulate properties; small groups often preferred. acs.orgIn the development of MAO-B inhibitors, various substitutions at C5 were explored to enhance potency and selectivity. nih.gov
C6 Often a key position for modulation; small groups or specific halogens can be beneficial. nih.govacs.orgC6 analogues were preferred in a series of CCR4 antagonists. acs.org
C7 Generally less tolerant of bulky substituents. acs.orgOnly small groups were tolerated at C7 for CCR4 antagonists. acs.org

Rational Design Principles for Optimizing Potency, Selectivity, and Metabolic Stability

Rational drug design combines an understanding of SAR with structural biology and computational chemistry to guide the modification of lead compounds like Methyl 2-(6-bromo-2H-indazol-2-yl)acetate. drugdesign.orgresearchgate.net The goal is to iteratively improve potency, enhance selectivity against off-targets, and optimize pharmacokinetic properties, particularly metabolic stability. acs.orgnih.gov

Optimizing Potency and Selectivity:

Structure-Based Design: If the 3D structure of the biological target is known, computational docking can be used to predict how analogues will bind. nih.govtandfonline.com This allows for the design of new molecules with substituents that form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) to increase potency and selectivity. nih.gov

Pharmacophore-Based Design: In the absence of a target structure, a pharmacophore model can be built based on the key features of known active molecules. drugdesign.org New compounds are then designed to fit this model.

Scaffold Hopping and Bioisosteric Replacement: To improve properties or find novel chemical space, the indazole core could be replaced with another scaffold (scaffold hopping), or the bromo or acetate groups could be swapped with bioisosteres (e.g., replacing -Br with -CF3 or -CN). pharmablock.comnih.govspirochem.com

Optimizing Metabolic Stability: Metabolism, often occurring in the liver, can inactivate a drug or lead to toxic byproducts. mdpi.comresearchgate.net

Identifying Metabolic "Hotspots": The first step is to identify which parts of the molecule are most susceptible to metabolism. This is often done using in vitro assays with liver microsomes or hepatocytes. mdpi.comnih.gov

Blocking Metabolism: Once a "hotspot" is identified, it can be blocked. For example, if a specific position on the indazole ring is prone to hydroxylation, a metabolically stable group like fluorine can be introduced at that site.

Bioisosteric Replacement: Replacing a metabolically labile group with a more stable bioisostere is a common strategy. For example, studies have shown that replacing an indole with an indazole can lead to fewer metabolites and improved stability. nih.gov

Design and Synthesis of Novel Analogues through Lead Optimization Strategies

Design Strategies:

Fragment-Based Elaboration: The lead compound can be seen as being composed of three fragments: the 6-bromo-2H-indazole core, the N2-linker, and the methyl ester. Each can be modified. For example, a library of analogues could be designed by varying the substituent at the C6 position (e.g., -Cl, -F, -CH3, -CF3) to study the effect of electronics and sterics.

Linker Modification: The acetate linker could be altered in length (e.g., propionate, butyrate) or rigidity to change the orientation of the terminal group.

Ester Modification: The methyl ester could be replaced with other esters (ethyl, tert-butyl) or converted to an amide to improve stability and introduce new interaction points.

Synthesis Strategies: The synthesis of these novel analogues relies on robust and versatile chemical reactions.

N-Alkylation of Indazole: A key step is the selective alkylation of the indazole nitrogen. Achieving selectivity for N2 over N1 can be challenging but is crucial. researchgate.net Various conditions using different bases (e.g., KOH, K2CO3) and solvents can be employed to favor the desired N2-isomer. nih.govrsc.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are powerful tools for modifying the indazole ring. nih.govacs.org For example, starting from a di-bromo-indazole, one bromine could be selectively replaced with a new group via a Suzuki coupling, leaving the other for further modification.

Functional Group Interconversion: Standard organic chemistry transformations are used to create diversity. For example, a cyano group on the indazole ring can be reduced to an aminomethyl group or hydrolyzed to a carboxylic acid, providing new attachment points for further derivatization. researchgate.net

A typical lead optimization campaign would involve synthesizing small libraries of compounds based on these designs, testing them in biological and ADMET assays, and using the resulting data to design the next round of improved analogues. danaher.comresearchgate.net

Computational Approaches in the Investigation of Methyl 2 6 Bromo 2h Indazol 2 Yl Acetate

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for identifying potential biological targets and understanding the structural basis of a ligand's activity.

While specific docking studies for Methyl 2-(6-bromo-2H-indazol-2-yl)acetate are not detailed in the reviewed literature, numerous studies on related indazole derivatives demonstrate the utility of this approach. For instance, a series of novel 3-carboxamide indazole derivatives were assessed for their binding efficacy against a renal cancer-related protein (PDB ID: 6FEW) using AutoDock 4 software. nih.govrsc.org The results identified derivatives with the highest binding energies, suggesting a strong potential for interaction with the target. nih.govrsc.org In another study, newly synthesized substituted indazole derivatives were docked against the aromatase enzyme (PDB ID: 3EQM), a target for breast cancer therapy. The findings revealed that several compounds exhibited good binding energies, with one derivative, compound 5f , showing the highest binding energy of -8.0 kcal/mol. These studies underscore that molecular docking is instrumental in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, thereby guiding the design of more potent and selective inhibitors. rsc.org

Table 1: Representative Molecular Docking Data for Indazole Analogues

Compound SeriesTarget Protein (PDB ID)SoftwareKey FindingsReference
3-Carboxamide indazolesRenal cancer-related protein (6FEW)AutoDock 4Derivatives 8v , 8w , and 8y showed the highest binding energies. nih.govrsc.org
Substituted 2H-indazolesAromatase (3EQM)AutoDock Vina, PyRxCompound 5f had the highest binding energy (-8.0 kcal/mol), interacting with Arg115.
Indazole-boronic acidsRenal cancer-related proteins (6FEW, 4WA9)AutoDock 1.5.6Identified compounds with high binding energies, indicating potential as therapeutic agents. rsc.org

This table presents data for compounds analogous to this compound to illustrate the application of molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors, QSAR can predict the activity of unsynthesized molecules and guide the optimization of lead compounds.

No specific QSAR models for this compound were found. However, QSAR studies on other indazole series highlight the types of descriptors that are often crucial for activity. A study on indazole derivatives as Hypoxia-inducible factor-1α (HIF-1α) inhibitors developed 3D-QSAR models that provided a structural framework for designing new inhibitors based on steric and electrostatic fields. nih.gov Another QSAR investigation on indazole compounds with inhibitory activity against S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) identified descriptors such as AATS1v (Average ATS descriptor, weighted by van der Waals volume) and RDF55m (Radial Distribution Function descriptor) as critical for activity. nih.gov For a series of hexahydro indazole derivatives with anti-inflammatory activity, a QSAR model indicated that the count of bromine atoms, a chi2 index (a topological descriptor), and the hydrophilic surface area were significant predictors of biological activity. researchgate.net These examples demonstrate that a QSAR model for a series including this compound would likely incorporate electronic, topological, and steric descriptors to predict its potential efficacy.

Table 2: Examples of Descriptors Used in QSAR Models for Indazole Derivatives

Studied ActivityModel TypeSignificant Descriptor ExamplesReference
Anti-inflammatory2D-QSARBromines Count, chi2, SA Hydrophilic Area researchgate.net
HIF-1α Inhibition3D-QSARSteric and Electrostatic Fields (from CoMFA/CoMSIA) nih.gov
SAH/MTAN Inhibition2D/3D-QSARAATS1v, RDF55m, E1s (1st component shape eigenvalue) nih.govaboutscience.eu

This table shows descriptor types from QSAR studies on related indazole compounds.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on conformational changes and the stability of ligand-protein complexes. This technique complements molecular docking by offering a dynamic view of the binding process.

While no MD simulations have been published for this compound, the methodology has been applied to other potent indazole inhibitors. For example, in a study of indazole derivatives as HIF-1α inhibitors, MD simulation was performed on the most potent compound to validate the docking results. nih.gov The simulation confirmed that the compound remained stable within the active site of the HIF-1α protein, reinforcing the binding mode predicted by docking. nih.gov Similarly, MD simulations have been used to confirm the stable binding of other small molecules to their protein targets by analyzing parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy over time. nih.gov Such an analysis for this compound could reveal its conformational flexibility and the dynamic stability of its interactions with a potential biological target.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. It is widely used to calculate properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).

DFT studies on various indazole derivatives provide a template for what could be learned about this compound. For a series of novel indazole derivatives, DFT calculations at the B3LYP/6-311+ level were used to determine physicochemical properties. nih.gov The HOMO-LUMO energy gap (ΔE) was calculated to understand the chemical reactivity of the molecules. nih.gov A separate DFT study on 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine calculated a HOMO-LUMO energy gap of 2.3591 eV, providing insight into its electronic transitions. nih.gov MEP analysis on other indazole derivatives has been used to identify nucleophilic (electron-rich) and electrophilic (electron-poor) regions of the molecules, which is crucial for understanding intermolecular interactions. rsc.org For this compound, DFT could precisely map its electronic properties, predict its reactivity, and optimize its three-dimensional structure.

Table 3: Representative DFT-Calculated Properties for Bromo-Heterocyclic Analogues

CompoundMethod/Basis SetEHOMO (eV)ELUMO (eV)Energy Gap (eV)Reference
8a (1-Butyl-N-phenyl-1H-indazole-3-carboxamide)B3LYP/6-31+G(d,p)-8.115-2.7135.402 nih.gov
8c (1-Butyl-N-(3-chlorophenyl)-1H-indazole-3-carboxamide)B3LYP/6-31+G(d,p)-8.675-3.2355.440 nih.gov
6-bromo-imidazo[4,5-b]pyridine derivativeB3LYP/6-311G(d,p)-3.1033-0.74422.3591 nih.gov
4-bromo-1H-indazoleB3LYP/6-31G++(d,p)-6.645-1.1625.483 dergipark.org.tr

This table presents data for compounds analogous to this compound to illustrate the application of DFT.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Compound Prioritization

In silico ADME profiling involves using computational models to predict the pharmacokinetic properties of a molecule. These predictions are vital in the early stages of drug discovery to filter out compounds that are likely to have poor bioavailability or undesirable metabolic profiles.

For this compound, a full ADME profile would be predicted using various software tools. Studies on other indazole and heterocyclic derivatives show common practices. For a series of indazole derivatives designed as B-Raf inhibitors, web tools were used to predict physicochemical and ADME properties, ensuring they had drug-like characteristics. bohrium.com In another study, 31 indazole derivatives were evaluated for drug-relevant properties, including cLogP, solubility, and compliance with Lipinski's Rule of Five, which helps predict oral bioavailability. researchgate.net Research on other heterocyclic systems similarly shows that predictions of properties like human intestinal absorption, blood-brain barrier penetration, and potential for cytochrome P450 enzyme inhibition are standard components of in silico screening. mdpi.comtubitak.gov.tr These analyses help prioritize compounds with the most promising pharmacokinetic profiles for further development. tubitak.gov.tr

Table 4: Common In Silico ADME Parameters and Their Significance

ParameterSignificanceTypical "Good" Value
Molecular Weight (MW)Affects diffusion and absorption< 500 g/mol
LogP (Lipophilicity)Influences absorption and distribution< 5
H-bond DonorsAffects membrane permeability≤ 5
H-bond AcceptorsAffects membrane permeability≤ 10
Topological Polar Surface Area (TPSA)Predicts cell permeability< 140 Ų
Human Intestinal Absorption (HIA)Predicts oral absorptionHigh percentage

This table outlines key ADME parameters typically evaluated for drug candidates.

Preclinical Pharmacological Assessment and Mechanistic Elucidation of Methyl 2 6 Bromo 2h Indazol 2 Yl Acetate and Analogues

Pharmacokinetic Studies in Preclinical Species (e.g., absorption, distribution, metabolism, excretion profiles)

Specific pharmacokinetic data for Methyl 2-(6-bromo-2H-indazol-2-yl)acetate in any preclinical species is not available in the public domain. The pharmacokinetic properties of indazole derivatives can be highly variable depending on their specific chemical structures. msdvetmanual.com

Generally, for orally administered drugs, factors like solubility and metabolism significantly influence their absorption and systemic availability. msdvetmanual.com For the broader class of benzimidazoles, which share some structural similarities with indazoles, oral absorption is a critical step, and their metabolism, primarily in the liver, leads to the formation of various metabolites. mdpi.com One study on an indazole derivative, DY-9760e, mentions its cardioprotective effects following administration, implying systemic distribution. nih.gov However, detailed absorption, distribution, metabolism, and excretion (ADME) profiles are compound-specific and cannot be extrapolated to this compound without direct experimental evidence.

Elucidation of In Vivo Pharmacodynamic Markers and Target Engagement

There is no published information on the in vivo pharmacodynamic markers or target engagement for this compound. For other indazole derivatives, pharmacodynamic effects have been linked to the modulation of specific biological targets. For example, the anti-inflammatory effects of some indazoles have been associated with the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.gov In oncology, indazole derivatives have been developed as inhibitors of various kinases, such as Polo-like kinase 4 (PLK4) and fibroblast growth factor receptors (FGFRs), and their target engagement in tumor models has been a key aspect of their preclinical evaluation. nih.gov

Systems Biology Approaches for Mechanistic Pathway Mapping

A search of scientific literature did not yield any studies that have employed systems biology approaches to map the mechanistic pathways of this compound. Such approaches, which involve the integrated analysis of large-scale data sets (e.g., genomics, proteomics, metabolomics), are powerful tools for understanding the complex biological effects of a compound. While these methods are increasingly used in drug discovery and development, their application to this specific indazole derivative has not been reported.

Biomarker Identification and Validation for Preclinical Development

There is no information available regarding the identification and validation of preclinical biomarkers for the development of this compound. For other indazole compounds, potential biomarkers have been suggested based on their proposed mechanisms of action. For instance, in the context of anti-inflammatory indazoles, levels of pro-inflammatory cytokines and COX-2 could serve as biomarkers of drug activity. nih.gov In cancer studies involving indazole-based kinase inhibitors, downstream signaling molecules of the targeted kinases are often used as biomarkers of target engagement and pathway modulation. nih.gov However, without knowledge of the biological targets and pathways of this compound, no specific biomarkers can be proposed.

Future Research Directions and Therapeutic Potential of Methyl 2 6 Bromo 2h Indazol 2 Yl Acetate Derivatives

Development of Next-Generation Indazole-Based Chemical Entities

The future development of therapeutic agents based on the Methyl 2-(6-bromo-2H-indazol-2-yl)acetate structure will focus on strategic molecular modifications to optimize potency, selectivity, and pharmacokinetic properties. The indazole scaffold itself is known for its diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties. nih.govmdpi.com

Key strategies for developing next-generation entities include:

Modification of the N-2 Side Chain: The methyl acetate (B1210297) group is a prime site for modification. Hydrolysis to the corresponding carboxylic acid, as has been done with related indazol-2-yl-acetic acid compounds, can alter solubility and create new interaction points with biological targets. rug.nl Further conversion of this acid to a diverse library of amides or other functional groups could significantly enhance binding affinity and cellular activity.

Exploring the Role of the 6-Bromo Substituent: The bromine atom at the C-6 position can be pivotal for target engagement through halogen bonding and can influence the compound's metabolic stability. Future research will involve replacing the bromine with other halogens (chlorine, fluorine) or with various electron-donating or electron-withdrawing groups to fine-tune electronic properties and optimize target interactions, a common strategy in developing potent kinase inhibitors. nih.govnih.gov

Bioisosteric Replacement and Scaffold Hopping: Systematically replacing parts of the molecule with bioisosteres—substituents that retain similar physical or chemical properties—can lead to improved drug-like characteristics. For instance, replacing the indazole core with a related heterocycle like 1H-pyrazolo[3,4-b]pyridine has been shown to yield highly potent and selective FGFR inhibitors. researchgate.net

Design of Multi-Targeted Agents: Many cancers involve the dysregulation of multiple signaling pathways. Building upon the indazole core, which is present in multi-kinase inhibitors like pazopanib, new derivatives can be rationally designed to inhibit several key kinases simultaneously, offering a more comprehensive therapeutic approach. nih.govgoogle.comwikipedia.org

Exploration of Novel Therapeutic Indications and Undiscovered Targets

While indazole derivatives are well-established as kinase inhibitors for oncology, the therapeutic potential of the this compound family extends far beyond this area. nih.govnih.gov The broad biological activity of the indazole nucleus suggests that its derivatives could be effective against a range of diseases. mdpi.comresearchgate.net

Future exploratory efforts will likely concentrate on:

Expanding Kinase Target Space: Indazole derivatives have demonstrated potent inhibition against a variety of kinases, including VEGFR, EGFR, FGFR, ALK, and Pim kinases. nih.govnih.govresearchgate.netmdpi.com Future screening of new derivatives against the entire human kinome could uncover novel and highly selective inhibitors for cancers that are currently difficult to treat.

Novel Anti-Cancer Mechanisms: Research is expanding to targets beyond traditional kinases. Recently, novel indazole compounds have been identified as inhibitors of the TEAD-YAP pathway, which is implicated in tumor development and organ size regulation. nih.gov Other emerging targets for indazoles include PKMYT1 kinase and Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune evasion by tumors. nih.govresearchgate.net

Anti-Inflammatory and Neurodegenerative Diseases: Indazole compounds have shown potential as anti-inflammatory agents, for instance by inhibiting targets like COX-2. researchgate.net Their role in modulating pathways relevant to neurodegenerative diseases, such as Parkinson's, is also an active area of investigation. nih.gov

Infectious Diseases: The indazole scaffold has been investigated for anti-HIV, antibacterial, and antifungal activities. nih.govmdpi.comresearchgate.net New derivatives could be optimized to combat drug-resistant strains of pathogens.

Table 1: Examples of Indazole Derivatives and Their Biological Targets

Derivative/DrugBiological Target(s)Therapeutic AreaReference
PazopanibVEGFR, PDGFR, c-KitCancer (Renal Cell Carcinoma) nih.govnih.gov
NiraparibPARP InhibitorCancer (Ovarian, Breast, Prostate) nih.govnih.gov
EntrectinibALK, ROS1, TRKCancer (NSCLC, Solid Tumors) mdpi.com
AxitinibVEGFRCancer (Renal Cell Carcinoma) nih.gov
Novel TEAD InhibitorsTEADCancer nih.gov
3-Aminoindazole DerivativesIDO1Cancer (Immunotherapy) nih.gov

Integration of Advanced Experimental Technologies with Computational Prediction

The synergy between computational modeling and advanced experimental techniques is poised to accelerate the discovery and optimization of novel indazole-based therapeutics. This integrated approach allows for a more rational and efficient drug design process, reducing the time and cost associated with traditional methods.

Computational and Predictive Methods:

Molecular Docking and Dynamics: In silico tools like molecular docking are routinely used to predict the binding modes and affinities of indazole derivatives to their target proteins, such as MAPK1 and renal cancer receptors. mdpi.comnih.gov Molecular dynamics (MD) simulations further provide insights into the stability of the ligand-protein complex over time. researchgate.net

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are employed to analyze the physicochemical properties of indazole derivatives, helping to understand their electronic structure and reactivity, which are crucial for inhibitor performance. nih.govresearchgate.net

ADMET Prediction: Computational models are vital for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds early in the design phase, helping to prioritize candidates with favorable drug-like characteristics. nih.gov

Advanced Experimental Technologies:

Structure-Based Drug Design: High-resolution crystal structures of target proteins in complex with indazole ligands provide a detailed map for designing next-generation inhibitors with improved affinity and selectivity. nih.gov

Fragment-Based Screening: This technique identifies small, low-affinity molecular fragments that bind to the target, which can then be grown or linked to build highly potent lead compounds. mdpi.com

High-Throughput Synthesis and Screening: Modern synthetic methodologies enable the rapid generation of large libraries of indazole derivatives. researchgate.net These libraries can be quickly evaluated against various targets using high-throughput screening (HTS) to identify promising hits.

Potential for Combination Therapies and Synergistic Effects

A significant future direction for indazole derivatives lies in their use as part of combination therapies. The complexity of diseases like cancer often requires a multi-pronged attack that targets several cellular pathways simultaneously to enhance efficacy and overcome drug resistance.

Indazole-based kinase inhibitors are particularly well-suited for this approach. For example, a patent has described the effective use of an indazole derivative in combination with the mTOR inhibitor everolimus (B549166) for treating cancer. google.com The rationale for such combinations is strong; for instance, combining a VEGFR inhibitor (a common target for indazoles) with standard chemotherapies like paclitaxel (B517696) and carboplatin (B1684641) is an established first-line treatment for non-small cell lung cancer. wikipedia.org Future research will systematically explore synergistic combinations of novel indazole derivatives with other targeted agents, immunotherapies, and conventional chemotherapy or radiation, aiming to achieve better patient outcomes with potentially lower doses and reduced toxicity. google.com

Challenges and Opportunities in Translating Indazole Research into Novel Therapeutic Modalities

Despite the immense potential of indazole derivatives, the path from laboratory discovery to clinical application is fraught with challenges. However, these challenges also present significant opportunities for innovation and improvement in the drug development process.

Challenges:

Translational Reproducibility: A major hurdle in drug development is the "reproducibility crisis," where promising results from preclinical academic studies cannot be replicated in an industrial setting, often halting further development. frontiersin.org

Selectivity and Off-Target Effects: While some multi-targeted drugs are beneficial, achieving high selectivity is often crucial to minimize toxicity, especially for non-cancer indications. mdpi.com

Pharmacokinetics and Bioavailability: Achieving optimal drug-like properties, including good metabolic stability and oral bioavailability, remains a significant challenge. Some derivatives may show high potency in vitro but perform modestly in vivo due to poor pharmacokinetics. nih.govmdpi.com

Publication Bias: The tendency to publish only positive results can hinder the scientific community by obscuring failed approaches, leading to duplicated efforts and wasted resources. frontiersin.org

Opportunities:

Proven Pharmacological Scaffold: The existence of multiple FDA-approved drugs containing the indazole moiety provides strong validation for this scaffold, increasing the probability of success for new derivatives. nih.govnih.govcapes.gov.br

Technological Advancement: The growing sophistication of computational tools and experimental methods allows for more rapid and rational design and testing of new compounds, overcoming previous limitations. researchgate.netnih.gov

Sustainable Synthesis: There is a growing emphasis on developing green and cost-effective synthetic procedures for constructing bioactive indazole compounds, making drug development more sustainable.

Collaborative Models: Increased collaboration between academic institutions and pharmaceutical companies is helping to bridge the gap between basic research and clinical application, accelerating the translation of promising discoveries into new medicines. frontiersin.org

Table of Compounds Mentioned

Q & A

Basic Question: What are the common synthetic routes for preparing Methyl 2-(6-bromo-2H-indazol-2-yl)acetate, and how are reaction conditions optimized?

Answer:
A typical synthesis involves nucleophilic substitution or alkylation reactions. For example, alkylating a bromo-indazole precursor with methyl bromoacetate in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours . Optimization includes:

  • Base selection : Switching from lithium carbonate to K₂CO₃ improves yield due to better solubility and reactivity .
  • Solvent effects : Acetonitrile may reduce side reactions compared to DMF .
  • Temperature control : Prolonged heating (>24 hours) at 80°C can degrade sensitive intermediates.

Basic Question: Which analytical techniques are most effective for characterizing this compound?

Answer:
Key characterization methods include:

  • ¹H NMR : To confirm the acetate methyl group (δ ~3.7 ppm) and aromatic protons (δ 7.2–8.5 ppm) .
  • Mass spectrometry (EI-MS) : A molecular ion peak [M+H]⁺ at m/z ~283 (exact mass depends on isotopic Br pattern) .
  • Elemental analysis : Validates C, H, N, and Br content (e.g., C: ~40.2%, Br: ~28.2%) .

Example ¹H NMR Data (DMSO-d₆):

Proton Environmentδ (ppm)Integration
Acetate -OCH₃3.723H (s)
Indazolyl H-3/H-77.8–8.22H (m)
Brominated aromatic H7.51H (d)

Advanced Question: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in structural assignments?

Answer:
SC-XRD with SHELX programs (e.g., SHELXT for space-group determination and SHELXL for refinement) is critical for unambiguous structural confirmation . Key steps:

  • Data collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
  • Refinement : Apply anisotropic displacement parameters for non-H atoms and constrain H atoms using riding models .
  • Validation : Check R-factors (R₁ < 0.05 for high-quality data) and validate geometry with WinGX/ORTEP .

Advanced Question: How should researchers address contradictions between spectroscopic data and computational predictions?

Answer:
Contradictions often arise from tautomerism, solvent effects, or crystal packing. Mitigation strategies:

  • Tautomer analysis : Use DFT calculations (e.g., Gaussian) to compare energy levels of possible tautomers (e.g., 1H vs. 2H-indazole forms) .
  • Solvent-dependent NMR : Acquire spectra in multiple solvents (DMSO, CDCl₃) to assess hydrogen bonding or aggregation effects .
  • Cross-validate with SC-XRD : Resolve ambiguities in substituent positioning (e.g., bromine orientation) .

Basic Question: What safety protocols are recommended for handling this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use a fume hood to avoid inhalation .
  • First aid :
    • Skin contact : Wash with soap/water for 15 minutes .
    • Eye exposure : Rinse with water for 15 minutes and seek medical attention .
  • Waste disposal : Segregate halogenated waste for incineration .

Advanced Question: How can reaction yields be improved during scale-up synthesis?

Answer:

  • Catalyst screening : Test palladium catalysts for Suzuki couplings if aryl halide intermediates are used.
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours .
  • Purification : Use flash chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

Advanced Question: What strategies optimize crystallization for SC-XRD analysis?

Answer:

  • Solvent selection : Slow evaporation from ethanol or DCM/hexane mixtures promotes crystal growth .
  • Temperature gradient : Cooling from 40°C to 4°C at 0.5°C/hour enhances crystal quality .
  • Seeding : Introduce microcrystals from prior batches to induce nucleation .

Advanced Question: How do solvent polarity and pH affect the compound’s stability?

Answer:

  • Aqueous stability : Hydrolysis of the ester group occurs at pH > 8.0; use buffered solutions (pH 5–7) for storage .
  • Photostability : Protect from UV light to prevent bromine dissociation .
  • Thermal stability : Decomposes above 200°C; store at –20°C under inert gas .

Advanced Question: How can researchers differentiate between rotational isomers using dynamic NMR?

Answer:

  • Variable-temperature NMR : Cool to –60°C in CD₂Cl₂ to slow rotation around the C–N bond, splitting peaks into distinct signals .
  • Line-shape analysis : Fit coalescence temperatures to calculate rotational barriers (ΔG‡ ~50–70 kJ/mol) .

Advanced Question: What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Answer:

  • DFT calculations : Optimize transition states (e.g., B3LYP/6-31G*) to model SN2 pathways at the acetate group .
  • Hammett plots : Correlate substituent effects (σ values) on reaction rates using para-substituted analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.